2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
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Overview
Description
Preparation Methods
The synthesis of 2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol typically involves the reaction of benzotriazole derivatives with chlorophenol compounds under specific conditions. One common method includes the use of 2-(1H-benzotriazol-1-yl)acetonitrile as an intermediate, which undergoes further reactions to form the desired product . Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific solvents, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzotriazole and dichlorophenol groups.
Common reagents used in these reactions include ethanol, hydroxylamine-O-sulfonic acid, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind with enzymes and receptors, influencing various biological pathways. The benzotriazole moiety plays a crucial role in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol can be compared with other benzotriazole derivatives and similar heterocyclic compounds:
Benzothiazoles: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of benzotriazole and dichlorophenol, leading to its wide range of applications in various fields.
Properties
IUPAC Name |
2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHVTUCLCBXQIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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